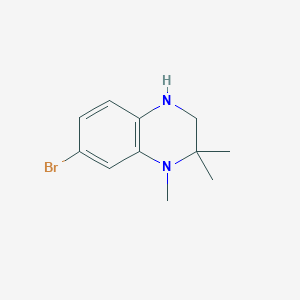

7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline

Description

7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline (CAS 1505167-77-0) is a brominated tetrahydroquinoxaline derivative with the molecular formula C₁₁H₁₅BrN₂. The compound features a bicyclic quinoxaline core modified with a bromine atom at the 7-position and three methyl groups at the 1- and 2-positions. This substitution pattern confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry and fluorescence-based imaging .

Properties

IUPAC Name |

6-bromo-3,3,4-trimethyl-1,2-dihydroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c1-11(2)7-13-9-5-4-8(12)6-10(9)14(11)3/h4-6,13H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYGGUOGVVTLFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C(N1C)C=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Precursor Synthesis

- The synthesis typically begins with an appropriately substituted quinoxaline or quinoxaline precursor.

- For methyl substitutions at the 1 and 2 positions, precursors such as 1,2-diaminobenzene derivatives with methylated amine groups or methylated cyclic intermediates are employed.

- Reduction of quinoxaline to tetrahydroquinoxaline is achieved via catalytic hydrogenation or chemical reduction methods.

Bromination Step

- Regioselective bromination at the 7-position is accomplished using bromine or bromine sources such as N-bromosuccinimide (NBS).

- Reaction conditions are optimized to favor monobromination at the 7-position, avoiding polybromination.

- Typical solvents include polar aprotic solvents like dichloromethane or chloroform.

- Catalysts such as Lewis acids (e.g., FeBr3) or radical initiators may be employed to enhance selectivity.

- Temperature control (often 0–25 °C) and reaction time monitoring (via TLC or HPLC) are critical to prevent over-bromination.

Ring Saturation and Methylation

- If starting from quinoxaline, partial hydrogenation to tetrahydroquinoxaline is performed using hydrogen gas with Pd/C or Raney nickel catalysts under mild pressure.

- Methyl groups at nitrogen atoms or carbon centers can be introduced by alkylation reactions using methyl iodide or methyl sulfate under basic conditions or via methylated diamine precursors.

- Alternatively, methyl groups can be introduced prior to bromination to ensure regioselective substitution.

Detailed Preparation Procedure (Example)

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1. | 1,2-Diaminobenzene derivative + methylating agent (e.g., methyl iodide) | Introduce methyl groups at nitrogen positions | Use base such as K2CO3; monitor by NMR |

| 2. | Quinoxaline formation via condensation with diketone | Form quinoxaline ring | Acid catalysis, reflux conditions |

| 3. | Catalytic hydrogenation (H2, Pd/C) | Reduce quinoxaline to tetrahydroquinoxaline | Mild pressure (1-3 atm), room temp to 40 °C |

| 4. | Bromination with NBS or Br2 in CH2Cl2 | Introduce bromine at 7-position | Low temp (0–5 °C), short reaction time |

| 5. | Purification by recrystallization or column chromatography | Isolate pure product | Use solvents like ethyl acetate/hexane |

Analytical Validation and Reaction Monitoring

- NMR Spectroscopy : Proton and carbon NMR confirm methyl substitution and ring saturation. Characteristic aromatic proton shifts near δ 7.0 ppm diminish upon hydrogenation. Methyl protons appear near δ 1.0–2.5 ppm.

- Mass Spectrometry (MS) : Confirms molecular weight consistent with brominated, methylated tetrahydroquinoxaline.

- High-Performance Liquid Chromatography (HPLC) : Used for purity assessment and reaction monitoring.

- X-ray Crystallography : Where available, confirms bromine position and methyl group orientation, providing structural validation.

- Thin-Layer Chromatography (TLC) : Quick monitoring of bromination and methylation progress.

Research Findings and Optimization Insights

| Parameter | Effect on Synthesis | Optimal Conditions |

|---|---|---|

| Brominating agent | NBS preferred for regioselectivity over Br2 | NBS, 0–5 °C, 1–3 h |

| Solvent polarity | Polar aprotic solvents enhance selectivity | Dichloromethane or chloroform |

| Temperature | Low temperature reduces over-bromination | 0–5 °C during bromination |

| Catalyst presence | Lewis acids improve bromination rate | FeBr3 or AlBr3 catalytic amounts |

| Methylation timing | Early methylation improves regioselectivity | Prior to ring closure or hydrogenation |

| Hydrogenation pressure | Mild pressure avoids over-reduction | 1–3 atm H2, Pd/C catalyst |

Summary Table of Preparation Methods

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Properties

Research indicates that derivatives of tetrahydroquinoxaline compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain modifications to the tetrahydroquinoxaline structure can enhance its efficacy against a range of bacteria and fungi. The presence of the bromine atom in 7-bromo derivatives may contribute to this enhanced activity by increasing lipophilicity and altering membrane permeability .

2. Neuroprotective Effects

Tetrahydroquinoxaline derivatives have been investigated for their neuroprotective properties. In particular, 7-bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline has shown promise in protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

3. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro experiments have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Synthetic Chemistry Applications

1. Building Block in Organic Synthesis

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations that are essential in the development of pharmaceuticals and agrochemicals .

2. Ligand Formation

In coordination chemistry, this compound can act as a ligand for metal complexes. The nitrogen atoms in the quinoxaline ring can coordinate with transition metals to form stable complexes that are useful in catalysis and materials science .

Material Science Applications

1. Conductive Polymers

Research has explored the incorporation of tetrahydroquinoxaline derivatives into conductive polymer matrices. The bromine substitution enhances the electronic properties of these materials, making them suitable for applications in organic electronics and sensors .

- Neuroprotection Study (2023) : A study published in Journal of Medicinal Chemistry examined the neuroprotective effects of 7-bromo derivatives on SH-SY5Y neuroblastoma cells. The results indicated a significant reduction in oxidative stress markers when treated with this compound .

- Anticancer Research (2024) : An investigation into the anticancer properties of tetrahydroquinoxalines demonstrated that this compound inhibited growth in MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways .

- Synthesis Development (2024) : A recent publication highlighted the use of this compound as a key intermediate in synthesizing novel anti-inflammatory agents with improved efficacy profiles .

Mechanism of Action

The mechanism of action of 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Brominated Tetrahydroquinoxalines

Key Observations :

Alkyl-Substituted Tetrahydroquinoxalines

- 1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline Derivatives: These compounds exhibit pH-dependent fluorescence, with FQY increasing in acidic media (e.g., lysosomal pH 4.5–5.0). Derivatives with difluoroboryl groups in ortho positions (relative to nitrogen) show stronger pH sensitivity than para-substituted analogs . The target compound’s trimethyl groups may reduce pH sensitivity compared to diethyl derivatives due to steric effects on protonation .

Isoquinoline vs. Quinoxaline Derivatives

Key Differences :

- Electronic Properties: Quinoxalines (two nitrogens) have stronger electron-withdrawing effects, altering redox potentials compared to isoquinolines .

- Biological Activity: Isoquinoline derivatives (e.g., 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride) are more commonly used in CNS drug development due to structural similarity to natural alkaloids .

Biological Activity

7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological properties, including its antiproliferative effects and mechanisms of action.

- Molecular Formula : C₉H₁₁BrN

- Molecular Weight : 217.10 g/mol

- CAS Number : 220247-73-4

Antiproliferative Activity

Recent studies have demonstrated that derivatives of tetrahydroquinoxaline, including this compound, exhibit notable antiproliferative activity against various cancer cell lines. For instance, a study reported that certain derivatives displayed moderate to strong inhibitory effects against the HT-29 colon cancer cell line using the MTT assay .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| I-7 | HT-29 | 8 | Inhibition of tubulin polymerization and G2/M arrest |

| I-26 | HeLa | 10 | Similar mechanism as I-7 |

| Control (ABT-751) | Various | 5 | Known microtubule inhibitor |

The primary mechanism by which this compound exerts its biological effects involves interaction with the colchicine binding site on tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase without inducing apoptosis. Flow cytometry analyses indicated that treatment with this compound increased the proportion of cells in the G2/M phase while decreasing those in G0/G1 .

Case Studies and Research Findings

-

Colchicine Binding Site Inhibition :

- A recent study highlighted that compound I-7 (a derivative) binds effectively to the colchicine site on tubulin. This binding inhibits tubulin polymerization and disrupts mitotic spindle formation .

- The study also noted that while I-7 induced cell cycle arrest at G2/M phase, it did not trigger apoptosis in treated cells; instead, it suggested alternative forms of cell death may occur.

- Physicochemical Properties :

- Structure–Activity Relationship (SAR) :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, bromination of a pre-functionalized quinoxaline scaffold using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., inert atmosphere, reflux in dry THF). Purity optimization involves recrystallization (e.g., using ethanol/water mixtures) and column chromatography (silica gel, gradient elution with hexane/ethyl acetate). Characterization should include , , and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How can spectroscopic techniques validate the structural identity of this compound?

- Methodology :

- NMR : should show distinct peaks for the bromine-adjacent proton (downfield shift due to electronegativity) and methyl groups (singlets at ~1.2–1.5 ppm). will confirm quaternary carbons near the bromine atom.

- MS : A molecular ion peak matching the molecular weight (e.g., 283.05 g/mol) and isotopic pattern consistent with bromine (1:1 ratio for and ) .

- UV/Vis : Absorbance in the 250–300 nm range due to quinoxaline’s conjugated π-system .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for brominated quinoxaline derivatives?

- Methodology :

- Dose-Response Analysis : Validate activity across multiple assays (e.g., cytotoxicity vs. enzyme inhibition) to rule out false positives.

- Theoretical Frameworks : Link observed discrepancies to structure-activity relationships (SAR). For instance, steric hindrance from methyl groups may reduce binding affinity in certain targets. Computational docking (e.g., AutoDock Vina) can model interactions with biological receptors .

- Meta-Analysis : Compare data across studies using standardized protocols (e.g., IC normalization) to identify outliers .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.

- Reaction Pathway Simulation : Employ COMSOL Multiphysics or similar tools to model reaction kinetics under varying temperatures and solvent polarities. Validate with experimental kinetic studies (e.g., GC-MS monitoring) .

Q. What experimental designs optimize the compound’s pharmacological profile while minimizing toxicity?

- Methodology :

- In Silico ADMET Prediction : Tools like SwissADME or ProTox-II assess absorption, metabolism, and toxicity risks. Focus on reducing hepatotoxicity by modifying substituents (e.g., replacing bromine with less electrophilic groups).

- In Vivo/In Vitro Correlation : Use parallel artificial membrane permeability assays (PAMPA) and rodent models to validate bioavailability and safety margins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.